molecular formula C22H24N2O2S B2915937 N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide CAS No. 1385506-57-9

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide

Cat. No.: B2915937
CAS No.: 1385506-57-9
M. Wt: 380.51
InChI Key: UYSXVXXNXVOEIK-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide is a synthetic organic compound featuring a 4,5-diphenyloxazole core linked to a propanamide moiety via a thioether bridge. This compound belongs to a class of oxazole derivatives, which are widely studied for their pharmacological properties, including cytotoxicity and apoptosis modulation . Structural characterization typically employs infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Properties

IUPAC Name

N-tert-butyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15(20(25)24-22(2,3)4)27-21-23-18(16-11-7-5-8-12-16)19(26-21)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXVXXNXVOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a carboxylic acid.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amidation: Finally, the tert-butyl group is introduced through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole ring and thioether linkage could facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from the Benzoxazole Series (Compounds 12c–12h)

Compounds in the 12-series (e.g., 12c, 12d, 12e) share a benzoxazole core but differ in substituents and amide side chains (Table 1). Key distinctions include:

  • Substituent Effects : The tert-butyl group in the target compound contrasts with cyclopentyl (12c) or methoxyphenyl (12g) groups in analogs, which may alter steric hindrance and solubility.
  • Biological Activity : Compounds 12c–12h exhibit IC₅₀ values in the low micromolar range against HepG2 cells, with apoptosis mediated via BAX/Bcl-2 ratio modulation and Caspase-3 activation . While direct data for the target compound are unavailable, its structural similarity suggests comparable mechanisms.

Table 1. Structural and Functional Comparison of Selected Oxazole Derivatives

Compound Name Core Structure Amide Substituent Cytotoxicity (HepG2 IC₅₀) Key Features
Target Compound 4,5-Diphenyloxazole tert-Butyl Not reported High lipophilicity, steric bulk
12c (N-Cyclopentyl derivative) Benzoxazole Cyclopentyl ~5 µM Moderate solubility
12d (tert-Butyl derivative) Benzoxazole tert-Butyl ~3 µM Enhanced metabolic stability
1390537-56-0 (Propyl derivative) 4,5-Diphenyloxazole Propyl Not reported Lower steric hindrance
Propyl vs. tert-Butyl Substituents

The propyl-substituted analog (CAS 1390537-56-0, C₂₁H₂₂N₂O₂S) shares the 4,5-diphenyloxazole core but differs in the amide group (propyl vs. tert-butyl). Key differences include:

  • Solubility : The tert-butyl group reduces aqueous solubility compared to the linear propyl chain.
  • Synthetic Accessibility : The propyl derivative is more readily available commercially (≥97% purity) .
Other Oxazole Derivatives
  • N-Isopropylacetamide Analog : 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (CAS 565466-26-4) replaces the propanamide chain with a shorter acetamide group, possibly reducing steric bulk and altering target engagement .
  • Hydroxypropan-2-yl Derivative : The hydroxy group in 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide (CAS 392703-17-2) introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

Research Findings and Mechanistic Insights

  • Cytotoxicity : Benzoxazole derivatives (12-series) induce apoptosis via upregulation of pro-apoptotic BAX and Caspase-3, coupled with downregulation of anti-apoptotic Bcl-2 . The diphenyloxazole core in the target compound may amplify these effects due to enhanced hydrophobic interactions.
  • Structure-Activity Relationships (SAR) :
    • Thioether linkage: Critical for maintaining conformational flexibility and binding affinity.
    • Aromatic substitution: Diphenyl groups on oxazole improve π-π stacking in hydrophobic pockets.
    • Alkyl amide groups: tert-Butyl > propyl > isopropyl in metabolic stability but inversely in solubility .

Biological Activity

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide, with CAS number 1385506-57-9, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 380.50 g/mol
  • Purity : Typically >95% in commercial preparations
  • Storage Conditions : Sealed in dry conditions at room temperature

Case Study: Antimicrobial Efficacy

A comparative study on related compounds showed that derivatives with a tert-butyl moiety exhibited notable antibacterial effects:

  • MRSA : Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL were recorded for some derivatives.
  • C. difficile : Similar MIC values were observed, indicating promising therapeutic potential against resistant strains .

Anticancer Potential

The compound's thioamide structure may contribute to its anticancer properties. In vitro studies have indicated that compounds containing similar moieties can inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related thioamide compounds on MCF-7 breast cancer cells:

  • Compounds demonstrated high tolerability up to concentrations of 32 μg/mL.
  • Cell viability remained above 90% at these concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl group is believed to enhance hydrophobicity and membrane permeability, which can improve antimicrobial efficacy and reduce metabolic degradation.

Structural Feature Effect on Activity
Tert-butyl groupIncreases membrane penetration and metabolic stability
Thioether linkagePotentially enhances interaction with biological targets
Aromatic ringsContribute to hydrophobic interactions with microbial membranes

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that compounds with similar structures exhibit moderate solubility and favorable bioavailability.

Toxicity Profile

Toxicity assessments indicate that related compounds maintain high cell viability even at elevated concentrations, suggesting a potentially safe profile for therapeutic use. Further toxicological studies are necessary to confirm these findings for this compound specifically.

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